molecular formula C15H11F3O3 B1328845 2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid CAS No. 1040038-41-2

2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid

Cat. No.: B1328845
CAS No.: 1040038-41-2
M. Wt: 296.24 g/mol
InChI Key: NIXGYHZVZPJAAN-UHFFFAOYSA-N
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Description

2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl ether moiety, which is further connected to a benzoic acid core

Properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c16-15(17,18)11-5-3-4-10(8-11)9-21-13-7-2-1-6-12(13)14(19)20/h1-8H,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXGYHZVZPJAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649310
Record name 2-{[3-(Trifluoromethyl)phenyl]methoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040038-41-2
Record name 2-{[3-(Trifluoromethyl)phenyl]methoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Etherification via Nucleophilic Substitution

A common approach is the nucleophilic substitution of 2-hydroxybenzoic acid (salicylic acid) with 3-(trifluoromethyl)benzyl chloride or bromide under basic conditions. The phenolic hydroxyl group acts as a nucleophile attacking the benzyl halide to form the ether linkage.

  • Reagents and Conditions:

    • 2-Hydroxybenzoic acid
    • 3-(Trifluoromethyl)benzyl chloride or bromide
    • Base such as potassium carbonate or sodium hydride
    • Solvent: polar aprotic solvents like dimethylformamide (DMF) or acetone
    • Temperature: typically reflux or elevated temperatures (60–100 °C)
    • Reaction time: several hours to overnight
  • Mechanism:

    • Deprotonation of the phenol by the base generates the phenolate ion.
    • The phenolate ion attacks the benzyl halide carbon, displacing the halide ion and forming the ether bond.
  • Yields and Purification:

    • Yields typically range from 60% to 85% depending on conditions.
    • Purification by recrystallization or chromatography.

Alternative Method: Acylation Followed by Reduction and Ether Formation

Some methods start from 3-(trifluoromethyl)benzoyl derivatives, which are converted to benzyl intermediates and then coupled with salicylic acid derivatives.

  • For example, 3-(trifluoromethyl)benzyl dichloride can be hydrolyzed to 3-(trifluoromethyl)benzyl alcohol, which is then converted to the benzyl halide or activated intermediate for ether formation.

  • This method may involve multiple steps:

    • Preparation of 3-(trifluoromethyl)benzyl halide or alcohol.
    • Reaction with salicylic acid or its derivatives under basic or catalytic conditions.
    • Hydrolysis or oxidation steps to ensure the carboxylic acid functionality is intact.

Catalytic Benzylation Using Transition Metal Catalysts

A more recent and efficient method involves catalytic benzylation of salicylic acid derivatives using cobalt or other transition metal catalysts without the need for strong bases.

  • Example:
    • Starting from N-(8-quinolinyl)-3-trifluoromethylbenzamide, benzylation is catalyzed by diacetylacetonate cobalt complexes.
    • The reaction proceeds under mild conditions, avoiding harsh bases.
    • Water is added to promote hydrolysis and shorten reaction time.
    • This method achieves high yields and purity.
Method Key Reagents/Conditions Yield (%) Notes
Nucleophilic substitution Salicylic acid, 3-(trifluoromethyl)benzyl chloride, K2CO3, DMF, reflux 60–85 Widely used, requires base and aprotic solvent
Multi-step from benzyl dichloride Hydrolysis, oxidation, coupling with salicylic acid Variable More complex, allows intermediate modifications
Catalytic benzylation (Co catalyst) N-(8-quinolinyl)-3-trifluoromethylbenzamide, Co(acac)2, water >85 Base-free, shorter reaction time, high yield
  • The nucleophilic substitution mechanism is well-established, with the phenolate ion as the nucleophile.
  • Catalytic methods involve activation of the benzyl moiety by the metal catalyst, facilitating electrophilic substitution without strong bases.
  • Hydrolysis steps in multi-step methods ensure conversion of intermediates to the desired acid form.

The preparation of 2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid is effectively achieved by nucleophilic substitution of salicylic acid with 3-(trifluoromethyl)benzyl halides under basic conditions or via catalytic benzylation methods that offer milder conditions and higher yields. Multi-step synthetic routes involving benzyl dichloride intermediates provide alternative pathways with potential for structural modifications. Selection of method depends on available starting materials, desired scale, and purity requirements.

Chemical Reactions Analysis

2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., potassium carbonate). Reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Biological Activities

Research indicates that the presence of the trifluoromethyl group significantly influences the compound's interaction with biological targets. This modification can enhance the efficacy of drugs by improving their pharmacokinetic properties. Some key findings include:

  • Inhibition Studies : The compound has been evaluated for its ability to inhibit lysosomal phospholipase A2, which is crucial in understanding drug-induced phospholipidosis .
  • Nurr1 Agonism : Studies have shown that derivatives of benzyloxybenzoic acids, including this compound, can act as agonists for the Nurr1 receptor, suggesting potential applications in neurodegenerative diseases .

Case Studies

  • Pharmaceutical Development : In one study, derivatives of 2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid were synthesized and tested for their anti-cancer properties. The results indicated promising activity against specific cancer cell lines, warranting further investigation into their therapeutic potential .

Agricultural Applications

The compound has also been explored as a herbicide due to its structural similarities with known herbicides. Its efficacy in controlling weed species has been documented in several studies:

  • Herbicidal Activity : Research has demonstrated that formulations containing this compound exhibit effective herbicidal properties, making it a candidate for development into commercial herbicides .

Materials Science

The unique properties of this compound allow it to be used in materials science, particularly in the development of polymers and coatings:

  • Polymer Additives : The compound can serve as an additive to enhance the thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices has shown improvements in performance metrics such as tensile strength and thermal resistance.

Mechanism of Action

The mechanism of action of 2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biochemical pathways. The benzoic acid moiety may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid can be compared with other similar compounds, such as:

    3-(Trifluoromethyl)benzoic acid: This compound lacks the benzyl ether linkage but shares the trifluoromethyl group, making it useful for studying the effects of this functional group in isolation.

    2-(Trifluoromethyl)benzoic acid: Similar to the target compound but with the trifluoromethyl group directly attached to the benzoic acid core, providing insights into the influence of different substitution patterns.

    3,5-Bis(trifluoromethyl)benzoic acid: Contains two trifluoromethyl groups, offering a comparison of the effects of multiple fluorinated groups on chemical properties and reactivity.

Biological Activity

2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group. This group is known to enhance the lipophilicity and biological activity of compounds, potentially leading to significant therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₁F₃O₃
  • Molecular Weight : Approximately 296.24 g/mol

The trifluoromethyl group contributes to increased metabolic stability and improved interaction with biological targets, making it a subject of interest in drug development.

The biological activity of this compound is likely influenced by several key mechanisms:

  • Lipophilicity : The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, which is crucial for its efficacy as a therapeutic agent.
  • Protein Interaction : Preliminary studies suggest that compounds with similar structures may interact with proteins involved in critical biochemical pathways, such as those regulating inflammation and microbial resistance.

Antimicrobial Activity

Research indicates that compounds with structural similarities to this compound exhibit notable antibacterial and antifungal properties. For instance:

  • Antibacterial Efficacy : Compounds with trifluoromethyl substitutions have shown effectiveness against various strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli, with minimum inhibitory concentrations (MICs) reported in the low micromolar range (e.g., MIC 3.90 μg/mL against E. coli) .
  • Antifungal Activity : Similar compounds have demonstrated antifungal effects against species such as A. flavus and A. niger, indicating potential for treating fungal infections .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is supported by its structural characteristics. The presence of the trifluoromethyl group may enhance its interaction with inflammatory pathways, potentially inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

StudyCompoundBiological ActivityFindings
This compoundAntibacterialEffective against MRSA with an MIC of 15.625 μM
Related Trifluoromethyl CompoundsAntifungalMIC values ranging from 15.62 to >1562.5 μg/mL against various fungi
Structural AnaloguesProtein Kinase InhibitionInhibition rates up to 92% against specific kinases at low concentrations

Future Directions

Further research is essential to elucidate the full spectrum of biological activities associated with this compound:

  • In Vivo Studies : Conducting animal studies will help assess the pharmacokinetics and therapeutic efficacy in living systems.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its antibacterial and anti-inflammatory effects will provide insights into its potential clinical applications.
  • Structure-Activity Relationship (SAR) : Analyzing how modifications to the compound's structure affect its biological activity will aid in optimizing its therapeutic profile.

Q & A

Q. How to design a robust protocol for detecting degradation products in long-term stability studies?

  • Methodology : Accelerated stability testing (40°C/75% RH for 1–3 months) with LC-MS/MS monitoring. Use forced degradation (acid/base hydrolysis, oxidation with H2 _2O2 _2) to identify major degradation pathways. Quantify impurities against USP/ICH guidelines .

Contradiction Management

Q. How to reconcile conflicting NMR assignments reported in literature?

  • Methodology : Compare chemical shifts with structurally analogous compounds (e.g., 4-(trifluoromethyl)benzoic acid derivatives). Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with computational NMR prediction tools (e.g., ACD/Labs) .

Q. What steps validate the purity of commercial batches with inconsistent analytical data?

  • Methodology : Perform orthogonal purity assessments: HPLC (C18 column, UV detection at 254 nm), 1H^1H-NMR (integration of impurities), and elemental analysis. Request batch-specific certificates of analysis (CoA) from suppliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.